molecular formula C11H13ClN2O4 B2673514 (+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1956306-58-3

(+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B2673514
CAS No.: 1956306-58-3
M. Wt: 272.69
InChI Key: VBJLKZLLJQSJJX-BAUSSPIASA-N
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Description

(+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a nitro-phenyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves multi-step organic reactions. One common method includes the nitration of a phenyl-pyrrolidine precursor followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino-phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Trimethoxyphenylsilane: Phenyl derivatives with methoxy groups.

    Steviol glycosides: Natural sweeteners with a similar phenyl structure.

Uniqueness

(+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3S,4R)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4.ClH/c14-11(15)10-6-12-5-9(10)7-2-1-3-8(4-7)13(16)17;/h1-4,9-10,12H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJLKZLLJQSJJX-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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